molecular formula C20H23N3O5S2 B2506074 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034398-03-1

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No.: B2506074
CAS No.: 2034398-03-1
M. Wt: 449.54
InChI Key: XYSICPIAKUAUII-UHFFFAOYSA-N
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Description

This benzenesulfonamide derivative (CAS: 2034548-58-6, molecular formula: C₂₀H₂₃N₃O₅S₂) features a complex structure combining a dioxopyrrolidinyl moiety, a furan-3-yl substituent, and a thiomorpholinoethyl group. Its molecular weight is 449.5 g/mol, and its SMILES representation is O=C1CCC(=O)N1c1ccc(S(=O)(=O)NCC(c2ccco2)N2CCSCC2)cc1 .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-19-5-6-20(25)23(19)16-1-3-17(4-2-16)30(26,27)21-13-18(15-7-10-28-14-15)22-8-11-29-12-9-22/h1-4,7,10,14,18,21H,5-6,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSICPIAKUAUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with multiple functional groups that facilitate diverse interactions with biological targets. The key components include:

  • A pyrrolidine ring
  • A furan moiety
  • A benzenesulfonamide group

The molecular formula is C19H22N4O5SC_{19}H_{22}N_{4}O_{5}S, and it has a molecular weight of 446.49 g/mol .

The mechanism of action for sulfonamide derivatives generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to antibacterial activity. Additionally, studies suggest that this compound may interact with various ion channels and receptors, potentially influencing cardiovascular functions and neurotransmission .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide functional group (-SO2NH2) is crucial in mediating these effects. Research indicates that compounds similar to This compound exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

Cardiovascular Effects

Recent studies have evaluated the effects of benzenesulfonamide derivatives on cardiovascular parameters. For instance, an isolated rat heart model demonstrated that certain sulfonamide derivatives could decrease perfusion pressure and coronary resistance. This suggests potential applications in managing cardiovascular diseases .

Table 1: Effects on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decrease observed
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease
4-[3-(4-nitro-phenyl)-ureido]-sulfonamide0.001Minimal effect

Case Studies

  • Study on Cardiovascular Activity : In a controlled experiment using isolated rat hearts, the compound demonstrated a time-dependent reduction in perfusion pressure when administered at low concentrations (0.001 nM). This effect was attributed to the interaction with calcium channels, indicating a potential for developing treatments for hypertension .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds showed that modifications in the side chains significantly enhanced antibacterial activity against resistant strains of bacteria, suggesting that similar modifications could be explored for this compound .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models using software like SwissADME have predicted favorable pharmacokinetic properties, including good oral bioavailability and moderate permeability across biological membranes .

Comparison with Similar Compounds

Structural Analog 1: 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

  • Key Differences: Substituents: Replaces the dioxopyrrolidinyl group with a tetrahydro-thioxo-pyrimidinyl ring and substitutes the furan-3-yl with a thiazolyl group.
  • Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .
  • Activity: Thiazolyl groups are known to enhance antimicrobial activity in sulfonamides, suggesting this analog may prioritize antibacterial over neurological targets.

Structural Analog 2: N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Key Differences: Core Structure: Lacks the dioxopyrrolidinyl and thiomorpholinoethyl groups; instead, incorporates an anilinopyridin-3-yl moiety. Molecular Formula: C₁₈H₁₇N₃O₂S (simpler structure).
  • Synthesis : Formed via reaction of N²-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

Structural Analog 3: 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

  • Key Differences: Furan Position: Features a furan-2-yl substituent instead of furan-3-yl .

Pharmacological and Physicochemical Data Comparison

Parameter Target Compound Analog 1 (Thiazolyl) Analog 2 (Anilinopyridin-3-yl)
Molecular Weight 449.5 g/mol ~470–500 g/mol (estimated) 339.4 g/mol
Key Substituents Furan-3-yl, thiomorpholinoethyl Thiazolyl, thioxo-pyrimidinyl Anilinopyridin-3-yl
Therapeutic Indication Neurological/Enzymatic (hyp.) Antimicrobial (hyp.) Oncological (hyp.)
Synthetic Complexity High (multiple heterocycles) Moderate Low

Research Findings and Implications

  • Dose-Effect Relationships : Methods from Litchfield and Wilcoxon (1948) could refine ED₅₀ determination for these analogs, particularly in assessing potency slopes and confidence limits .
  • Activity Trends: The thiomorpholinoethyl group in the target compound may enhance blood-brain barrier penetration compared to Analog 1’s thiazolyl group. The dioxopyrrolidinyl moiety could mimic transition states in enzymatic reactions, a feature absent in Analog 2.
  • Unresolved Questions :
    • The furan-3-yl vs. furan-2-yl positional isomerism (as in ) requires further study to quantify its impact on target selectivity .

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